N-(2,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDE
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 2,4-DIMETHOXYPHENYLAMINE: This can be achieved through the nitration of 2,4-dimethoxytoluene followed by reduction.
Synthesis of 4-ETHOXYPHENYLAMINE: This involves the ethylation of phenol followed by nitration and reduction.
Formation of 4-CHLOROBENZENESULFONYL CHLORIDE: This is prepared by the chlorosulfonation of chlorobenzene.
Coupling Reaction: The final step involves the coupling of the above intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Employed in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfapyridine: Known for its anti-inflammatory effects.
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O6S/c1-4-33-19-9-7-18(8-10-19)27(34(29,30)21-12-5-17(25)6-13-21)16-24(28)26-22-14-11-20(31-2)15-23(22)32-3/h5-15H,4,16H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFURVIDDASVFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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